(S,R,S)-AHPC-PEG3-N3: A Technical Guide for Drug Discovery Professionals
(S,R,S)-AHPC-PEG3-N3: A Technical Guide for Drug Discovery Professionals
(S,R,S)-AHPC-PEG3-N3 is a high-value chemical tool for researchers engaged in the development of next-generation therapeutics, particularly in the burgeoning field of targeted protein degradation. This in-depth guide serves as a comprehensive resource for scientists and drug development professionals, providing detailed information on the core attributes, synthesis, and application of this versatile molecule.
Core Concepts and Chemical Properties
(S,R,S)-AHPC-PEG3-N3 is a pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, which incorporates the well-characterized (S,R,S)-AHPC moiety that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This VHL ligand is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive azide (B81097) (-N3) group.[1][2] This azide functionality is primed for "click chemistry," a highly efficient and specific conjugation method.[1]
The synonyms for this compound include VH032-PEG3-N3.[2] The key role of this molecule is to provide a ready-to-use component for PROTAC assembly, where the azide group can be efficiently coupled to a ligand for a specific protein of interest (POI) that has been modified with a complementary alkyne group.[1] The hydrophilic PEG linker enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for bioavailability and cell permeability.
| Property | Value | Reference(s) |
| Synonyms | VH032-PEG3-N3, VHL Ligand-Linker Conjugates 8, E3 ligase Ligand-Linker Conjugates 12 | [2] |
| Molecular Formula | C30H43N7O7S | [3] |
| Molecular Weight | 645.77 g/mol | [3] |
| CAS Number | 1797406-80-4 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis and Functionalization
The synthesis of (S,R,S)-AHPC-PEG3-N3 involves a multi-step process that combines the synthesis of the core VHL ligand, (S,R,S)-AHPC, with the functionalized PEG linker.
Synthesis of the (S,R,S)-AHPC VHL Ligand
The synthesis of the (S,R,S)-AHPC core is a complex organic synthesis procedure. While specific, detailed protocols for this proprietary ligand are not always publicly available, the general approach involves the stereoselective synthesis of the hydroxyproline (B1673980) and aminocaproic acid derivatives, followed by their coupling.
Synthesis of the Azide-PEG3 Linker
The azide-functionalized PEG linker is typically synthesized from a commercially available amino-PEG3 starting material. The terminal amine group can be converted to an azide using a diazotizing agent, such as sodium nitrite, followed by reaction with sodium azide.
Coupling of (S,R,S)-AHPC with the PEG3-N3 Linker
The final step involves the amide coupling of the carboxylic acid group of the (S,R,S)-AHPC VHL ligand with the terminal amine of a suitable PEG3 precursor that is subsequently converted to the azide, or by direct coupling with a pre-formed azide-PEG3-amine linker. This reaction is typically carried out using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
Caption: Synthetic workflow for (S,R,S)-AHPC-PEG3-N3.
Application in PROTAC Synthesis via Click Chemistry
The terminal azide group of (S,R,S)-AHPC-PEG3-N3 is specifically designed for conjugation to a target protein ligand that has been modified with a terminal alkyne. This is most commonly achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the CuAAC reaction. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
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(S,R,S)-AHPC-PEG3-N3
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Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Deionized water
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Reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of (S,R,S)-AHPC-PEG3-N3 in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified target protein ligand (1 equivalent).
-
Add (S,R,S)-AHPC-PEG3-N3 (1.1 equivalents).
-
Add the THPTA solution (0.2 equivalents).
-
Add the CuSO4 solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).
-
Adjust the final reaction volume with the chosen solvent (e.g., a mixture of DMSO and water).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Mechanism of Action and Biological Evaluation
PROTACs synthesized using (S,R,S)-AHPC-PEG3-N3 function by inducing the targeted degradation of a specific protein of interest.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-induced protein degradation pathway.
Experimental Protocol: Western Blot for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with (S,R,S)-AHPC-PEG3-N3
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blot:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.[7]
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
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Caption: Experimental workflow for Western Blot analysis.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These values are highly dependent on the specific target protein, the warhead used, and the cell line. Below is a summary of reported degradation data for PROTACs utilizing VHL ligands, illustrating the typical performance range.
| Target Protein | Warhead | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | JQ1 derivative | PEG-based | 22Rv1 | < 1 | > 95 | [8] |
| PARP1 | Olaparib derivative | PEG-based | DLD-1 | 1.8 | > 90 | |
| BTK | Ibrutinib derivative | PEG-based | MOLM-14 | 5 | > 90 | [5] |
| Androgen Receptor | Enzalutamide derivative | Alkyl-based | LNCaP | 10 | ~90 |
Note: The data presented are illustrative and may not have been generated using the exact (S,R,S)-AHPC-PEG3-N3 linker, but they are representative of the performance of VHL-based PROTACs with similar architectures.
Conclusion
(S,R,S)-AHPC-PEG3-N3 is a critical enabling tool for the rapid and efficient synthesis of PROTACs. Its pre-installed VHL ligand and functionalized PEG linker streamline the drug discovery process, allowing researchers to focus on the development and optimization of target-specific warheads. The use of click chemistry for conjugation ensures high efficiency and selectivity, making this building block an invaluable asset in the quest for novel therapeutics based on targeted protein degradation.
References
- 1. a2bchem.com [a2bchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
